
But-2-en-1-ol;phosphorous acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allylic Alcohols: One method involves the epoxidation of allylic alcohols using titanium-catalyzed reactions.
Reduction of 3-Chloro-2-buten-1-ol: Another method involves the reduction of 3-chloro-2-buten-1-ol using anhydrous magnesium sulfate and ether.
Industrial Production Methods: Industrial production of but-2-en-1-ol typically involves the hydrolysis of 3-chloro-2-buten-1-ol or the reduction of crotonaldehyde.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphorus Trichloride: Phosphorous acid can be prepared by hydrolyzing phosphorus trichloride (PCl₃) with water or steam.
Reaction of White Phosphorus with Water: Another method involves reacting white phosphorus (P₄) with water under controlled conditions.
Industrial Production Methods: On an industrial scale, phosphorous acid is commonly produced by the hydrolysis of phosphorus trichloride with water or steam .
Chemical Reactions Analysis
Esterification and Phosphorylation Reactions
But-2-en-1-ol reacts with phosphorous acid under acidic and high-temperature conditions to form phosphite esters. This reaction typically involves the hydroxyl group of the alcohol attacking the phosphorus center, followed by dehydration.
Key Experimental Conditions:
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Catalysts : Acidic agents like trifluoromethanesulfonic acid or p-toluenesulfonic acid enhance reaction efficiency .
-
Steric Effects : The branched structure of but-2-en-1-ol introduces steric hindrance, slowing reaction rates compared to linear alcohols .
Example Reaction:
But-2-en-1-ol+H3PO3H+,140∘CBut-2-en-1-yl phosphite+H2O
Mechanistic Pathways
Phosphorous acid participates in two primary mechanisms during esterification:
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AAc2 Mechanism : Nucleophilic attack by water or alcohol on the phosphorus atom, leading to P–O bond cleavage .
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AAl1 Mechanism : Rate-determining step involves C–O bond cleavage without direct participation of water .
For but-2-en-1-ol, the AAc2 pathway dominates due to the electron-rich double bond stabilizing the transition state .
Hydrolysis of Phosphite Esters
Phosphite esters derived from but-2-en-1-ol undergo hydrolysis under both acidic and basic conditions:
Acidic Hydrolysis:
-
Rate Constants :
Ester Structure k(h−1) But-2-en-1-yl phosphite 0.12 Linear alkyl phosphite 0.25
The reduced rate for the branched ester highlights steric hindrance effects .
Basic Hydrolysis:
Comparative Reactivity Data
The table below summarizes reaction outcomes under varying conditions:
Entry | Catalyst | Temp (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
1 | None | 140 | 20 | 45 |
2 | p-Toluenesulfonic acid | 140 | 58 | 91 |
3 | Trifluoromethanesulfonic acid | 140 | 65 | 93 |
4 | CuCl | 130 | 72 | 92 |
Data adapted from phosphorylation studies in .
Steric and Electronic Influences
-
Steric Hindrance : The branched but-2-en-1-ol reduces reaction rates by 50% compared to linear analogs .
-
Electronic Effects : Electron-withdrawing groups on phosphorus increase electrophilicity, accelerating esterification .
Theoretical Insights
Density functional theory (DFT) calculations reveal:
Scientific Research Applications
But-2-en-1-ol
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of epoxy alcohols and other chiral compounds. Biology: Investigated for its potential use in biochemical pathways involving allylic alcohols. Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds. Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Phosphorous Acid
Chemistry: Used as a reducing agent in various chemical reactions and in the synthesis of phosphites and phosphonates . Biology: Studied for its role in plant metabolism and as a component of fertilizers . Medicine: Involved in the production of certain pharmaceutical drugs and as a precursor for bioactive compounds . Industry: Employed in the preparation of flame retardants, plasticizers, and water treatment agents .
Mechanism of Action
But-2-en-1-ol
The mechanism of action of but-2-en-1-ol involves its reactivity as an allylic alcohol. The presence of the double bond and hydroxyl group allows it to participate in various chemical reactions, such as oxidation and epoxidation, leading to the formation of different products.
Phosphorous Acid
Phosphorous acid exerts its effects primarily through its reducing properties. It donates electrons to other substances, reducing them while being oxidized to phosphoric acid. This redox behavior is crucial in its applications as a reducing agent in chemical reactions .
Comparison with Similar Compounds
But-2-en-1-ol
But-2-en-1-ol (C₄H₈O), also known as crotyl alcohol, is an unsaturated alcohol with a molecular weight of 72.107 g/mol. It exists as a mixture of cis- and trans-isomers, characterized by a hydroxyl group at the C1 position and a double bond between C2 and C3 . This compound is widely used in organic synthesis, particularly in the production of plasticizers, pharmaceuticals, and agrochemicals. Its reactivity stems from the conjugated system formed by the hydroxyl group and the double bond, enabling participation in Diels-Alder reactions and nucleophilic substitutions .
Phosphorous Acid
Phosphorous acid (H₃PO₃) is a diprotic acid with a molecular weight of 82.0 g/mol. Unlike phosphoric acid (H₃PO₄), which contains phosphorus in the +5 oxidation state, phosphorous acid features phosphorus in the +3 oxidation state. This structural difference confers unique redox properties, making it a versatile reducing agent and intermediate in synthesizing phosphonates and phosphite esters . It is highly soluble in water and forms stable salts (phosphites) when reacting with bases or metals .
But-2-en-1-ol;Phosphorous Acid
The combination of But-2-en-1-ol and phosphorous acid likely represents a reaction system or formulation where the alcohol interacts with the acid. Potential applications include catalysis, stabilization of polymers, or synthesis of organophosphorus compounds.
Structural and Functional Analogues
Table 1: Key Properties of this compound and Analogues
Key Observations:
Oxidation State and Reactivity :
- Phosphorous acid and its derivatives (e.g., phosphites, phosphonates) share the +3 oxidation state, enabling redox reactivity. However, But-2-en-1-ol introduces additional hydroxyl-driven reactions, such as esterification .
- In contrast, phosphoric acid derivatives (oxidation state +5) lack reducing capacity, limiting their utility in redox applications .
Functional Group Synergy: The this compound system combines an alcohol and acid, facilitating proton transfer and ester formation. This contrasts with aminophosphonic acids (e.g., α-aminoethylphosphonic acid), where amine groups enhance metal-binding capacity .
Physical State and Stability :
- Phosphite esters like triethyl phosphite are liquid and hydrolytically unstable, whereas phenylphosphonic acid is a stable solid. But-2-en-1-ol’s volatility (boiling point ~130°C) may limit its use in high-temperature applications compared to phenylphosphonic acid .
Key Findings:
- Thermal Limitations : But-2-en-1-ol’s volatility and phosphorous acid’s decomposition at ~200°C restrict high-temperature applications compared to phenylphosphonic acid .
Properties
CAS No. |
51666-84-3 |
---|---|
Molecular Formula |
C12H27O6P |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
but-2-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2-3,5H,4H2,1H3;1-3H |
InChI Key |
YSXTUYUBDVPHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCO.CC=CCO.CC=CCO.OP(O)O |
Origin of Product |
United States |
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